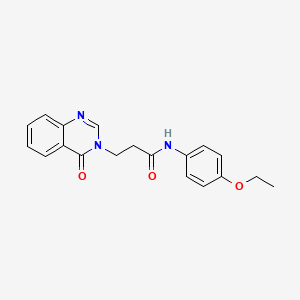
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, including the T790M mutation, which is commonly found in non-small cell lung cancer (NSCLC) patients.
Mécanisme D'action
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by binding to the ATP-binding pocket of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits tumor growth. It is highly selective for EGFR mutations and does not affect the wild-type receptor, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells, as well as inhibit tumor growth in xenograft models. It has also been shown to be effective in overcoming resistance to current EGFR inhibitors, such as gefitinib and erlotinib.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its high selectivity for EGFR mutations, which reduces the risk of toxicity and side effects. It has also shown promising results in preclinical models and has the potential to overcome resistance to current EGFR inhibitors. However, its efficacy and safety in clinical trials have yet to be established, and further research is needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, including:
1. Clinical trials to evaluate its safety and efficacy in patients with EGFR-mutant NSCLC and other cancers.
2. Combination studies with other targeted therapies, such as ALK inhibitors, to overcome resistance to EGFR inhibitors.
3. Development of more potent and selective EGFR inhibitors based on the structure of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide.
4. Studies to elucidate the mechanisms of resistance to N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and other EGFR inhibitors.
5. Exploration of the potential of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising small molecule inhibitor that has shown potent and selective activity against EGFR mutations in preclinical models. Further research is needed to determine its potential as a therapeutic agent and to explore its potential in combination with other targeted therapies.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves a series of chemical reactions, including the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with anthranilic acid and subsequent acylation with 4-fluorobenzoyl chloride. The final step involves the reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of EGFR-mutant cancer cells, including those that are resistant to current EGFR inhibitors. It has also been shown to be effective in combination with other targeted therapies, such as the ALK inhibitor crizotinib, in overcoming resistance to EGFR inhibitors.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-15-9-7-14(8-10-15)21-18(23)11-12-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOGAKFDASRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
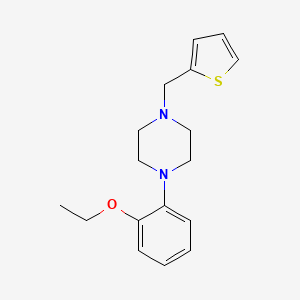
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
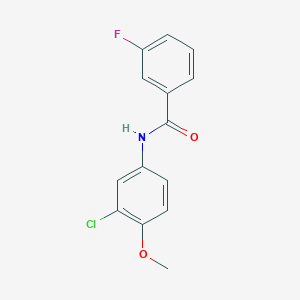
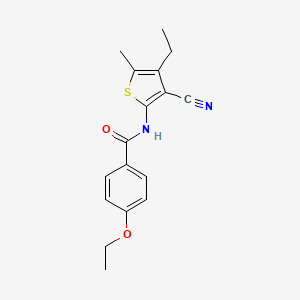
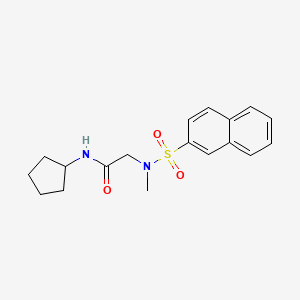
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
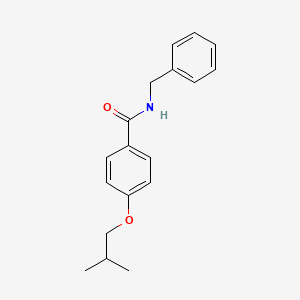
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)